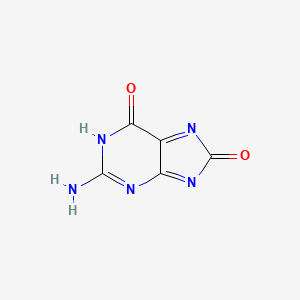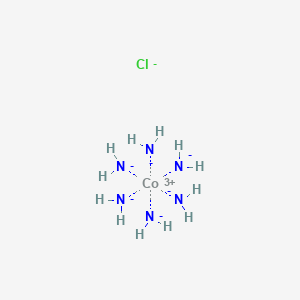
Azanide;cobalt(3+);chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanide;cobalt(3+);chloride, also known as Hexaamminecobalt(III) chloride, is a coordination compound with the formula [Co(NH3)6]Cl3. This compound is notable for its vibrant orange color and its role in various chemical and industrial applications. It consists of a cobalt ion in the +3 oxidation state, surrounded by six ammonia molecules, forming a stable octahedral complex.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azanide;cobalt(3+);chloride typically involves the reaction of cobalt(II) chloride with ammonia in the presence of an oxidizing agent. One common method is as follows:
- Dissolve cobalt(II) chloride (CoCl2) in water.
- Add an excess of ammonia (NH3) to the solution, forming a deep blue complex.
- Introduce an oxidizing agent, such as hydrogen peroxide (H2O2) or oxygen (O2), to oxidize cobalt(II) to cobalt(III).
- The solution is then evaporated to obtain the orange crystals of Hexaamminecobalt(III) chloride.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Azanide;cobalt(3+);chloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can participate in redox reactions, where it can be reduced to cobalt(II) or oxidized further under specific conditions.
Substitution Reactions: The ammonia ligands can be replaced by other ligands, such as water or halides, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride (NaBH4), hydrazine (N2H4).
Substitution Reagents: Halides (Cl-, Br-, I-), water (H2O).
Major Products Formed
Reduction: Cobalt(II) complexes.
Substitution: Various cobalt(III) complexes with different ligands.
Scientific Research Applications
Azanide;cobalt(3+);chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other cobalt complexes and as a catalyst in various chemical reactions.
Biology: Employed in studies of DNA and RNA interactions due to its ability to bind to nucleic acids.
Medicine: Investigated for its potential antiviral and antibacterial properties.
Industry: Utilized in electroplating and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism by which Azanide;cobalt(3+);chloride exerts its effects involves its ability to coordinate with various biological molecules. The cobalt center can interact with nucleic acids, proteins, and other cellular components, influencing their structure and function. This interaction is mediated through the formation of coordination bonds between the cobalt ion and donor atoms in the target molecules .
Comparison with Similar Compounds
Similar Compounds
Hexaamminechromium(III) chloride: Similar structure but with chromium instead of cobalt.
Hexaammineiron(III) chloride: Contains iron in place of cobalt.
Hexaamminecopper(II) chloride: Copper-based complex with similar ligand arrangement.
Uniqueness
Azanide;cobalt(3+);chloride is unique due to its specific redox properties and stability. The cobalt(III) center provides distinct chemical reactivity compared to its chromium, iron, and copper counterparts, making it valuable in specific catalytic and industrial applications .
Properties
Molecular Formula |
ClCoH12N6-4 |
|---|---|
Molecular Weight |
190.52 g/mol |
IUPAC Name |
azanide;cobalt(3+);chloride |
InChI |
InChI=1S/ClH.Co.6H2N/h1H;;6*1H2/q;+3;6*-1/p-1 |
InChI Key |
CFEJFCLTBWYZRQ-UHFFFAOYSA-M |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


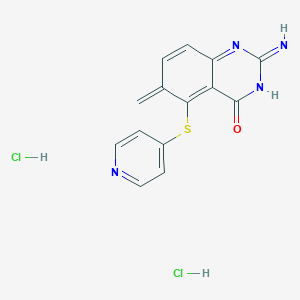
![6-[4-Aminobutyl(ethyl)amino]phthalazine-1,4-dione](/img/structure/B12351461.png)

![1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12351489.png)
![Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-](/img/structure/B12351492.png)
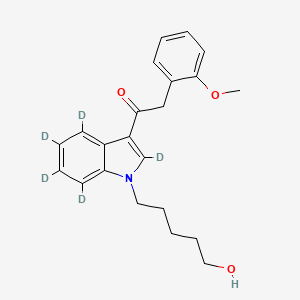
![Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate](/img/structure/B12351513.png)
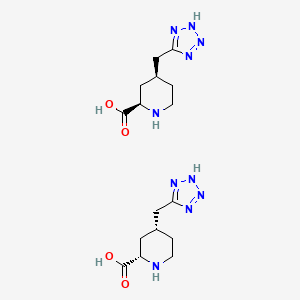

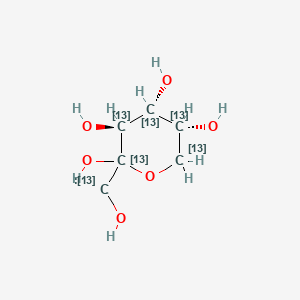
![3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-5,6-dimethoxy-1H-pyridine-2,4-dione](/img/structure/B12351539.png)
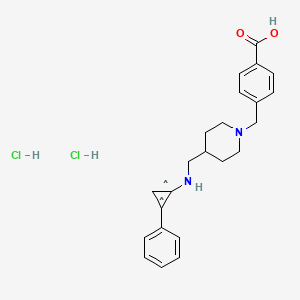
![4-chloro-5-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-4H-pyridazin-3-one](/img/structure/B12351548.png)
